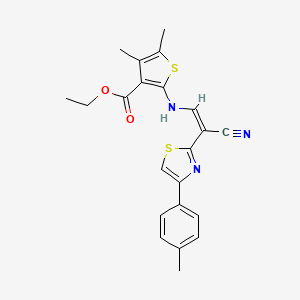
(Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H21N3O2S2 and its molecular weight is 423.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Its intricate structure incorporates functional groups that suggest potential biological activities, making it a subject of interest in medicinal chemistry.
The molecular formula of the compound is C22H19N3O2S, and it has a molecular weight of approximately 393.46 g/mol. The compound exhibits geometric isomerism due to the presence of a double bond in the vinyl group, specifically in the (Z)-configuration, which influences its biological interactions.
Biological Activity Overview
Thiazole and thiophene derivatives have been extensively studied for their diverse biological properties. Research indicates that these compounds can exhibit antimicrobial , anticancer , anti-inflammatory , and anticonvulsant activities. The biological activity of this compound is primarily attributed to its structural components, particularly the thiophene and thiazole rings.
The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The presence of the cyano group and the thiazole moiety enhances its ability to modulate biochemical pathways, potentially leading to therapeutic effects.
Biological Studies and Findings
Recent studies have highlighted several key biological activities associated with this compound:
-
Anticancer Activity :
- A study demonstrated that derivatives containing thiophene structures exhibited significant anticancer effects against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations. These compounds were shown to inhibit topoisomerase II activity without intercalating DNA, suggesting a targeted mechanism that minimizes toxicity to normal cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of thiazole and thiophene derivatives:
| Study | Findings |
|---|---|
| Molvi et al., 2007 | Reported broad-spectrum antimicrobial activity for thiophene derivatives. |
| Ashalatha et al., 2007 | Demonstrated anti-inflammatory effects through modulation of cytokine production. |
| Rai et al., 2008 | Found significant anticancer activity in thiophene derivatives against multiple cancer cell lines. |
科学的研究の応用
Antioxidant Activity
Research has demonstrated that derivatives of ethyl 2-(2-cyano-3-substituted phenyl)acrylamido-4,5-dimethylthiophene-3-carboxylate exhibit significant antioxidant properties. In vitro studies have shown that these compounds can effectively scavenge free radicals, with some derivatives outperforming standard antioxidants. For instance, one particular derivative showed a 90% reduction in DPPH radical activity at a concentration of 100 μM, indicating strong antioxidant potential .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been evaluated using the carrageenan-induced rat paw edema model. Compounds derived from (Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate exhibited significant inhibition of edema formation. One study reported an inhibition rate of up to 83% compared to the standard drug Diclofenac .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. Studies indicate that certain derivatives demonstrate effective antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .
Photovoltaic Materials
Due to its unique electronic properties, this compound has potential applications in organic photovoltaics. Its ability to absorb light and convert it into electrical energy makes it a candidate for use in solar cells .
Organic Light Emitting Diodes (OLEDs)
The compound's photophysical properties suggest its applicability in OLED technology. The incorporation of this compound into OLED devices can enhance their efficiency and brightness due to its favorable charge transport characteristics .
Case Studies
特性
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2/c1-5-27-22(26)19-14(3)15(4)29-21(19)24-11-17(10-23)20-25-18(12-28-20)16-8-6-13(2)7-9-16/h6-9,11-12,24H,5H2,1-4H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSRSLHBRXVYCM-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














